4,6-Dihydroxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-6-1-2-8-7(5-6)9(12)3-4-10-8/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFALURCRIGINGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331520 | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3517-61-1 | |

| Record name | 4,6-Quinolinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3517-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZF8DP2DQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4,6-dihydroxyquinoline chemical structure and properties

An In-depth Technical Guide to 4,6-Dihydroxyquinoline: Structure, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of 4,6-dihydroxyquinoline. We will delve into its core chemical characteristics, synthesis, biological significance, and the therapeutic potential of its derivatives, providing a foundation for future research and application.

Introduction to 4,6-Dihydroxyquinoline

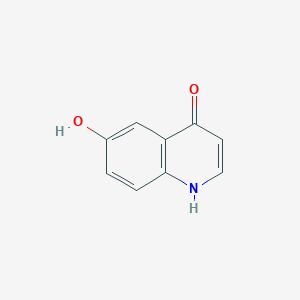

4,6-Dihydroxyquinoline, also known by its IUPAC name 6-hydroxy-1H-quinolin-4-one, is a heterocyclic aromatic organic compound belonging to the hydroxyquinolone class.[1] The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2][3] 4,6-Dihydroxyquinoline itself is a significant molecule, not only as a versatile building block in organic synthesis but also as a naturally occurring human and mouse metabolite.[4] It is a product of the tryptophan metabolism pathway, formed from 5-hydroxytryptophan.[1][4]

A key feature of this molecule is its existence in tautomeric forms, primarily the keto-enol equilibrium between 4,6-dihydroxyquinoline and 6-hydroxy-1H-quinolin-4-one. The quinolone (keto) form is generally the more stable tautomer. This structural duality is crucial as it influences the molecule's chemical reactivity and its interactions in biological systems.

Chemical Structure and Properties

A thorough understanding of the physicochemical properties of 4,6-dihydroxyquinoline is essential for its application in synthesis and drug design.

Chemical Identifiers and Structure

The fundamental identity of 4,6-dihydroxyquinoline is defined by its structural and naming conventions.

-

IUPAC Name : 6-hydroxy-1H-quinolin-4-one[4]

-

Molecular Formula : C₉H₇NO₂[4]

-

Molecular Weight : 161.16 g/mol [4]

The molecule's structure is characterized by a quinoline core with hydroxyl groups at positions 4 and 6. As mentioned, it primarily exists in the more stable 4-quinolone form.

Caption: Tautomeric equilibrium of 4,6-dihydroxyquinoline.

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions, which is critical for experimental design.

| Property | Value | Source |

| Physical Description | Solid | [4] |

| Boiling Point | 361.6°C at 760 mmHg (Predicted) | [6] |

| Water Solubility | 3.96 g/L (Predicted) | [5] |

| logP | 1.09 - 1.52 (Predicted) | [5] |

| pKa (Strongest Acidic) | 9.51 (Predicted) | [5] |

| pKa (Strongest Basic) | 2.84 (Predicted) | [5] |

| Polar Surface Area | 53.35 Ų (Predicted) | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bond Count | 0 | [5] |

Spectral Data

Spectroscopic data provides the definitive structural confirmation of the molecule.

-

¹H NMR : The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring system and the hydroxyl protons. The exact chemical shifts are dependent on the solvent used (e.g., DMSO-d6).[7][8]

-

¹³C NMR : The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule, with shifts indicative of their chemical environment (aromatic, carbonyl, etc.).[9][10]

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₉H₇NO₂ by providing a precise mass measurement of the molecular ion [M+H]⁺ at approximately 162.05496 m/z.[10][11]

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for O-H stretching (hydroxyl groups), N-H stretching (in the quinolone form), C=O stretching (carbonyl group), and C=C/C=N stretching (aromatic rings).[6][9]

Synthesis of 4,6-Dihydroxyquinoline

The synthesis of hydroxyquinolines often involves cyclization reactions. The Gould-Jacobs reaction is a widely used method for synthesizing 4-hydroxyquinolines.[12] A plausible synthetic route for 4,6-dihydroxyquinoline would start from an appropriately substituted aniline, in this case, 4-aminophenol.

Synthetic Workflow: Modified Gould-Jacobs Reaction

The causality behind this experimental choice lies in the reliability of the Gould-Jacobs reaction for creating the 4-hydroxyquinoline core. The reaction proceeds in two main stages: initial reaction of an aniline with a malonic acid derivative to form an anilinomethylene intermediate, followed by thermal cyclization.

Caption: Synthetic workflow for 4,6-dihydroxyquinoline.

Experimental Protocol

This protocol is a representative, self-validating methodology. Each step includes purification and characterization to ensure the integrity of the intermediates and the final product.

-

Step 1: Synthesis of Diethyl 2-((4-hydroxyphenylamino)methylene)malonate.

-

In a round-bottom flask, dissolve 4-aminophenol (1 eq.) in ethanol.

-

Add diethyl ethoxymethylenemalonate (1 eq.) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum. Confirm the structure using NMR and IR spectroscopy.

-

-

Step 2: Thermal Cyclization.

-

Add the intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

Heat the mixture to approximately 240-260°C for 30-60 minutes. This high temperature is necessary to overcome the activation energy for the intramolecular cyclization.

-

Monitor the reaction by TLC.

-

Cool the mixture. The cyclized product, ethyl 4,6-dihydroxyquinoline-3-carboxylate, will precipitate.

-

Collect the solid by filtration, wash with a non-polar solvent like hexane, and dry.

-

-

Step 3: Hydrolysis and Decarboxylation.

-

Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux until the hydrolysis of the ester is complete (monitored by TLC). This saponifies the ester to a carboxylate salt.

-

Cool the solution and carefully acidify with a strong acid (e.g., HCl) to a pH of ~5-6. The carboxylic acid will precipitate.

-

Heating the acidic mixture further will induce decarboxylation, releasing CO₂ and yielding the final product, 4,6-dihydroxyquinoline.

-

Cool the mixture, collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

-

Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Biological Significance and Applications in Drug Development

While 4,6-dihydroxyquinoline itself has limited direct therapeutic use, its core structure is a cornerstone for developing potent pharmacological agents.[2] The hydroxyl groups provide key points for derivatization, enabling the modulation of physicochemical properties and biological targets.

Natural Role

As a metabolite in the tryptophan pathway, 4,6-dihydroxyquinoline is a naturally occurring molecule in humans and other organisms.[1][4] Its presence in biological systems suggests a degree of inherent biocompatibility, making its scaffold an attractive starting point for drug design.

Therapeutic Potential of Derivatives

The versatility of the quinoline scaffold allows for the synthesis of derivatives with a wide range of biological activities.

-

Anticancer Activity : Many quinoline derivatives exhibit potent anticancer properties.[2][9] For instance, novel derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamides have been synthesized and evaluated as potential PI3Kα inhibitors, a key target in cancer signaling pathways.[9] The mechanism often involves the inhibition of protein kinases or the induction of apoptosis in cancer cells.[9][13]

-

Antimicrobial Activity : The 4-hydroxyquinoline scaffold is a component of compounds with significant antimicrobial effects, including activity against bacteria and fungi.[14][15] Derivatization, such as adding halogen or alkyl groups, can enhance this potency.[2]

-

Anti-inflammatory Activity : Certain 4-hydroxy-2-quinolone derivatives have demonstrated anti-inflammatory properties, potentially by inhibiting the production of inflammatory mediators like nitric oxide (NO).[2][3]

-

Other Applications : The broader family of hydroxyquinolines has been investigated for a vast array of uses, including as antimalarials (e.g., chloroquine, which has a quinoline core), anti-HIV agents, and neuroprotective agents through metal chelation.[15][16][17]

Caption: Therapeutic applications of 4,6-dihydroxyquinoline derivatives.

Conclusion

4,6-Dihydroxyquinoline is a molecule of significant interest, bridging natural metabolic pathways and advanced synthetic chemistry. Its robust quinoline core, combined with the reactivity of its hydroxyl groups, makes it an exceptionally valuable platform for the development of novel therapeutic agents. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of its derivatives underscore the vast potential held within this scaffold. For researchers in drug discovery, a deep understanding of its structure, properties, and synthetic accessibility is the first step toward unlocking new treatments for a range of human diseases. Future research will likely focus on creating more diverse libraries of derivatives and exploring their mechanisms of action in greater detail to develop highly selective and potent drug candidates.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 440738, 4,6-Dihydroxyquinoline. Retrieved from [Link]

-

PubChemLite (2025). 4,6-dihydroxyquinoline (C9H7NO2). Retrieved from [Link]

-

Global Substance Registration System. 4,6-DIHYDROXYQUINOLINE. Retrieved from [Link]

-

Human Metabolome Database (2006). Metabocard for 4,6-Dihydroxyquinoline (HMDB0004077). Retrieved from [Link]

-

FooDB (2011). Compound 4,6-Dihydroxyquinoline (FDB023301). Retrieved from [Link]

-

MySkinRecipes. 4,6-Dihydroxyquinoline. Retrieved from [Link]

-

MDPI (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

-

ResearchGate (2022). Novel Derivatives of 4,6‐Dihydroxy‐2‐Quinolone‐3‐Carboxamides as Potential PI3Kα Inhibitors. Retrieved from [Link]

-

1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Retrieved from [Link]

-

ResearchGate. Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). Retrieved from [Link]

-

Wikipedia. Diiodohydroxyquinoline. Retrieved from [Link]

- Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds.

-

Journal of the American Chemical Society (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Retrieved from [Link]

-

Chemistry & Chemical Technology (2023). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Retrieved from [Link]

-

MDPI (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

Wikipedia. Nitroxoline. Retrieved from [Link]

-

Acta Pharmaceutica (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]

-

ResearchGate. (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). Retrieved from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 4,6-Dihydroxyquinoline | C9H7NO2 | CID 440738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 4,6-Dihydroxyquinoline (FDB023301) - FooDB [foodb.ca]

- 6. 4,6-Dihydroxyquinoline [myskinrecipes.com]

- 7. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. explorationpub.com [explorationpub.com]

- 11. PubChemLite - 4,6-dihydroxyquinoline (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nitroxoline - Wikipedia [en.wikipedia.org]

- 14. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. Diiodohydroxyquinoline - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of 4,6-Dihydroxy-2-methylquinoline via the Conrad-Limpach Reaction

This document provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis of 4,6-dihydroxy-2-methylquinoline using the Conrad-Limpach reaction. This guide details the reaction mechanism, experimental protocols, and critical process parameters.

Introduction to the Conrad-Limpach Reaction

The Conrad-Limpach synthesis, first reported by Max Conrad and Leonhard Limpach in 1887, is a classic and versatile method for preparing 4-hydroxyquinolines.[1][2][3][4][5] The reaction involves the condensation of an arylamine with a β-ketoester.[1][6][7] The process typically proceeds in two key stages: the initial formation of a Schiff base or enamine intermediate, followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.[2][3] The final product is often represented as the 4-hydroxyquinoline (enol form), though it is believed that the 4-quinolone (keto form) is the predominant tautomer.[1]

For the synthesis of 4,6-dihydroxy-2-methylquinoline, the required precursors are 4-aminobenzene-1,3-diol (also known as 4-aminoresorcinol) and ethyl acetoacetate .

Reaction Mechanism

The synthesis proceeds through several distinct steps, beginning with the condensation of the arylamine and the β-ketoester, and concluding with a high-temperature annulation.

-

Nucleophilic Attack and Condensation : The reaction initiates with the nucleophilic attack of the amino group of 4-aminobenzene-1,3-diol on the keto-carbonyl of ethyl acetoacetate. This is followed by dehydration to form a Schiff base, which exists in equilibrium with its more stable enamine tautomer (β-aminoacrylate).[1][3]

-

Thermal Cyclization : The critical and often rate-determining step is the thermal cyclization of the enamine intermediate.[1] This intramolecular condensation requires significant thermal energy, typically temperatures around 250 °C, to overcome the activation barrier associated with the temporary disruption of the aniline ring's aromaticity.[1][2]

-

Elimination and Tautomerization : Following the ring closure, a molecule of ethanol is eliminated to form the quinolone ring system. The final product, 4,6-dihydroxy-2-methylquinoline, is formed upon tautomerization.

Experimental Protocols

The following section outlines a general experimental procedure adapted from established Conrad-Limpach synthesis protocols.[8][9][10] This procedure is divided into two main stages: the formation of the enamine intermediate and the subsequent thermal cyclization.

-

In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of 4-aminobenzene-1,3-diol (1.0 eq) and ethyl acetoacetate (1.0 eq).

-

The reaction can be conducted without a solvent or in a suitable solvent like ethanol.[9]

-

Add a catalytic amount of acid (e.g., 2-3 drops of concentrated H₂SO₄ or HCl) to the mixture.[1][8]

-

Stir the mixture at room temperature or warm gently (e.g., reflux in ethanol) for 2-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent (if used) and water formed during the reaction under reduced pressure to yield the crude enamine intermediate.

-

Transfer the crude enamine intermediate into a larger round-bottom flask suitable for high-temperature reactions.

-

Add a high-boiling, inert solvent. The choice of solvent is critical for achieving high yields.[1][8] Common choices include mineral oil, Dowtherm A, or diphenyl ether.[1][3] The volume should be sufficient to ensure good heat transfer (e.g., 150 mL for a 10g scale reaction).[8]

-

Equip the flask with a distillation apparatus to remove the ethanol that evolves during the cyclization.[8]

-

Heat the reaction mixture to approximately 250 °C with vigorous stirring.[1][2] The optimal reflux time can vary but is often in the range of 30-60 minutes.[8]

-

During the heating period, the product will typically precipitate from the hot solution.[8][11]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the collected product thoroughly with a non-polar solvent like toluene or hexanes to remove the high-boiling reaction solvent.[8][11]

-

Dry the final product in a vacuum oven to a constant weight.[8][11]

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.[9]

Quantitative Data: Impact of Solvent on Reaction Yield

The thermal cyclization step is highly dependent on the reaction temperature, and therefore, the boiling point of the solvent used. While early work performed the cyclization neat with moderate yields (<30%), Limpach later demonstrated that using an inert, high-boiling solvent could increase yields dramatically, in some cases up to 95%.[1]

The following table summarizes data from a study on solvent effects for the Conrad-Limpach synthesis of 4-hydroxy-2-methyl-6-nitroquinoline, a close analog of the target molecule. This data serves as a valuable guide for solvent selection, illustrating a general trend where yields increase with the solvent's boiling point up to a certain threshold.[8][11]

| Solvent | Boiling Point (°C) | Reaction Time (min) | Yield (%) | Product Color |

| Methyl Benzoate | 199 | 60 | 25 | Light Brown |

| Ethyl Benzoate | 212 | 60 | 34 | Dark Brown |

| Propyl Benzoate | 231 | 60 | 65 | Black |

| Isobutyl Benzoate | 241 | 35 | 66 | Black |

| 2-Nitrotoluene | 222 | 60 | 51 | Light Brown |

| Tetrahydronaphthalene | 207 | 60 | 44 | Dark Brown |

| 1,2,4-Trichlorobenzene | 214 | 60 | 54 | Dark Brown |

| Dowtherm A | 257 | 35 | 65 | Light Brown |

| 2,6-di-tert-butylphenol | 265 | 35 | 65 | Light Brown |

Table adapted from Brouet et al., demonstrating the effect of various high-boiling solvents on reaction yield for a model Conrad-Limpach synthesis.[8][11]

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Conrad-Limpach Cyclization [drugfuture.com]

- 5. Conrad-Limpach Cyclization [drugfuture.com]

- 6. iipseries.org [iipseries.org]

- 7. jptcp.com [jptcp.com]

- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to 4,6-Dihydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dihydroxyquinoline, a heterocyclic organic compound, is a molecule of significant interest in medicinal chemistry and biochemical research. As a metabolite of tryptophan, it plays a role in human physiology and has been identified as a scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, and biological significance, with a focus on quantitative data and detailed experimental methodologies.

Chemical Identity

The nomenclature and key identifiers for 4,6-dihydroxyquinoline are summarized below.

| Identifier | Value |

| IUPAC Name | 6-hydroxy-1H-quinolin-4-one[1] |

| Synonyms | 4,6-Quinolinediol, Quinoline-4,6-diol, 6-hydroxy-4-quinolone[1] |

| CAS Number | 3517-61-1[1] |

| Molecular Formula | C₉H₇NO₂[1] |

| Molecular Weight | 161.16 g/mol [1] |

| InChI Key | XFALURCRIGINGT-UHFFFAOYSA-N[1] |

| SMILES | C1=CC2=C(C=C1O)C(=O)C=CN2[1] |

Physicochemical Properties

A summary of the key physicochemical properties of 4,6-dihydroxyquinoline is presented in the following table. These properties are crucial for its handling, formulation, and in the design of experimental protocols.

| Property | Value | Source |

| Appearance | Solid[1] | PubChem |

| Water Solubility | 3.96 g/L (Predicted) | FooDB |

| logP | 1.09 (Predicted) | FooDB |

| pKa (Strongest Acidic) | 9.51 (Predicted) | FooDB |

| pKa (Strongest Basic) | 2.84 (Predicted) | FooDB |

| Polar Surface Area | 53.35 Ų (Predicted) | FooDB |

| Hydrogen Bond Donor Count | 2 | FooDB |

| Hydrogen Bond Acceptor Count | 3 | FooDB |

| Rotatable Bond Count | 0 | FooDB |

Biological Significance and Signaling Pathways

4,6-Dihydroxyquinoline is recognized as a human and mouse metabolite, primarily formed during the metabolism of tryptophan.[1] It is a product of the kynurenine pathway, one of the main routes for tryptophan degradation.[2][3] Specifically, it is generated from the oxidative deamination of 5-hydroxykynurenamine, a reaction catalyzed by monoamine oxidase.[1][4]

The kynurenine pathway is a complex metabolic route that produces several neuroactive and immunomodulatory molecules. The formation of 4,6-dihydroxyquinoline within this pathway highlights its potential role in physiological and pathological processes influenced by tryptophan metabolism.

Experimental Protocols

Synthesis of 4-Hydroxyquinoline Derivatives (General Protocol)

Step 1: Condensation

-

An appropriately substituted aniline (e.g., p-aminophenol) is reacted with diethyl (ethoxymethylene)malonate.

-

The reaction is typically carried out in an inert solvent, such as ethanol, and may be heated to reflux.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the intermediate enamine is isolated, often by cooling the reaction mixture to induce crystallization, followed by filtration.

Step 2: Thermal Cyclization

-

The isolated enamine is heated in a high-boiling point solvent, such as Dowtherm A (a mixture of diphenyl ether and biphenyl), to a temperature of approximately 250°C.[5]

-

The cyclization reaction results in the formation of the 4-hydroxyquinoline ring system.

-

After cooling, the product often precipitates from the reaction mixture and can be collected by filtration.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Analytical Methods for Characterization (General Protocol)

The characterization of 4,6-dihydroxyquinoline and its derivatives relies on a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method can be employed for the purity assessment and quantification of 4,6-dihydroxyquinoline.[6]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile).

-

Detection: UV detection at a wavelength of maximum absorbance for the quinoline ring system (e.g., around 254 nm or 310 nm).

-

Quantification: A calibration curve is constructed using standard solutions of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for dissolving hydroxyquinoline derivatives.

-

¹H NMR: Expected signals would include aromatic protons on the quinoline ring system and exchangeable protons from the hydroxyl groups.

-

¹³C NMR: The spectrum would show characteristic signals for the carbon atoms of the quinoline core, including the carbonyl carbon and the carbons bearing the hydroxyl groups.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Characteristic absorption bands would be observed for O-H stretching of the hydroxyl groups, N-H stretching of the quinolone tautomer, and C=O stretching of the carbonyl group.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Electrospray ionization (ESI) is a suitable technique for analyzing hydroxyquinoline derivatives.

Biological Activity of Dihydroxyquinoline Derivatives

Derivatives of dihydroxyquinoline have been reported to exhibit a range of biological activities, making them attractive scaffolds for drug discovery.

| Biological Activity | Description |

| Anticancer | Certain 2,4-dihydroxyquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including colon, lung, and prostate cancer. The mechanisms of action can involve the induction of apoptosis and cell cycle arrest.[7] |

| Antimicrobial | Dihydroxyquinoline derivatives have shown activity against pathogenic bacteria and fungi. For example, some derivatives have been found to be active against Staphylococcus aureus and Aspergillus flavus.[8] |

| Anti-inflammatory | Some 4-hydroxy-2-quinolone derivatives have been shown to possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[8] |

It is important to note that while the dihydroxyquinoline scaffold shows promise, the specific biological activities of 4,6-dihydroxyquinoline itself are not as extensively characterized as some of its synthetic derivatives.

Conclusion

4,6-Dihydroxyquinoline is a metabolite of tryptophan with a well-defined chemical structure and physicochemical properties. Its presence in the kynurenine pathway suggests a potential role in human physiology. The quinoline core structure serves as a valuable template for the synthesis of derivatives with diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to synthesize, characterize, and evaluate 4,6-dihydroxyquinoline and its analogs in the pursuit of novel therapeutic agents. Further investigation into the specific biological roles and therapeutic potential of 4,6-dihydroxyquinoline is warranted.

References

- 1. 4,6-Dihydroxyquinoline | C9H7NO2 | CID 440738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan Metabolism Disorder-Triggered Diseases, Mechanisms, and Therapeutic Strategies: A Scientometric Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Quinoline-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4,6-diol, a significant metabolite in the tryptophan metabolic pathway, is a heterocyclic aromatic organic compound with the chemical formula C₉H₇NO₂.[1] Also known as 4,6-dihydroxyquinoline, this molecule exists in a tautomeric equilibrium with its keto form, 6-hydroxy-1H-quinolin-4-one.[1] As a product of 5-hydroxytryptophan metabolism, it plays a role in human and mouse metabolic processes.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties. This guide provides a comprehensive overview of the core physical and chemical properties of quinoline-4,6-diol, details relevant experimental protocols, and explores its biological significance.

Physical and Chemical Properties

Quinoline-4,6-diol is a solid at room temperature.[1] While many of its physical properties are predicted due to a lack of extensive experimental data, some have been reported. A comprehensive summary of its known and predicted physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| CAS Number | 3517-61-1 | [1] |

| Physical State | Solid | [1] |

| Boiling Point | 361.6 °C at 760 mmHg | [2] |

| Melting Point | Not Available | [3] |

| Water Solubility | 3.96 g/L (Predicted) | [4] |

| logP | 1.09 - 1.52 (Predicted) | [4] |

| pKa (Strongest Acidic) | ~9.51 (Predicted) | [4] |

| pKa (Strongest Basic) | ~2.84 (Predicted) | [4] |

Spectral Data:

Experimental Protocols

Synthesis of 4-Hydroxyquinolines (General Procedures)

Conrad-Limpach Synthesis of 4-Hydroxyquinolines:

This two-step procedure involves the initial formation of an enamine from an aniline and a β-ketoester, followed by a high-temperature cyclization to yield the 4-hydroxyquinoline.

-

Step 1: Enamine Formation

-

An appropriately substituted aniline is reacted with a β-ketoester.

-

The reaction is typically carried out with or without a catalytic amount of acid (e.g., HCl or H₂SO₄).

-

The mixture is stirred, often at room temperature or with gentle heating, until the formation of the enamine intermediate is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The resulting enamine can be isolated or used directly in the next step.

-

-

Step 2: Thermal Cyclization

-

The enamine intermediate is heated to a high temperature, typically around 250 °C.[5]

-

This is often carried out in a high-boiling point solvent such as mineral oil or diphenyl ether to ensure a uniform and controlled reaction temperature.[6][13]

-

The cyclization reaction results in the formation of the 4-hydroxyquinoline product.

-

Upon cooling, the product often precipitates and can be collected by filtration.

-

Purification is typically achieved by recrystallization from a suitable solvent.

-

Enzymatic Synthesis:

Quinoline-4,6-diol is a natural metabolite formed from 5-hydroxykynurenamine through a reaction catalyzed by monoamine oxidase.[14] This enzymatic conversion represents a biological route to its synthesis.

Determination of Physical Properties

Standard laboratory procedures are employed for the determination of the physical properties of solid organic compounds.

-

Melting Point Determination:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised gradually, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

-

-

Boiling Point Determination:

-

For high-boiling point solids, distillation under reduced pressure is often necessary to prevent decomposition.

-

The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

-

Biological Activity and Signaling Pathways

Quinoline-4,6-diol is an endogenous metabolite within the tryptophan metabolism pathway.[3] Tryptophan is an essential amino acid that is metabolized through several routes, with the kynurenine pathway being the major catabolic route.

While the specific biological activities of quinoline-4,6-diol are not extensively documented, the broader class of quinoline derivatives is known to interact with various cellular signaling pathways, many of which are critical in drug development, particularly in oncology. These include:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Several quinoline derivatives have been shown to inhibit components of this pathway.

-

Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade is crucial for transmitting signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.

-

NF-κB Signaling Pathway: This pathway plays a key role in inflammation and cell survival.

Given the established bioactivity of the quinoline scaffold, it is plausible that quinoline-4,6-diol may also modulate these or other signaling pathways. However, specific experimental evidence for such interactions is currently lacking in the scientific literature. The following diagram illustrates a generalized workflow for investigating the potential effects of a compound like quinoline-4,6-diol on a cancer cell line.

Conclusion

Quinoline-4,6-diol is a metabolite of tryptophan with a chemical structure that suggests potential for biological activity, given the known properties of the quinoline class of compounds. While some of its physicochemical properties have been predicted, a significant amount of experimental data, including its melting point and comprehensive spectral analyses, is not yet publicly available. The synthesis of this compound can likely be achieved through established methods for 4-hydroxyquinolines, such as the Conrad-Limpach synthesis. Its role in the tryptophan metabolism pathway is established, but further research is needed to elucidate its specific biological functions and its potential interactions with key cellular signaling pathways. This guide provides a foundational understanding of quinoline-4,6-diol and highlights the areas where further investigation is required to fully characterize this intriguing molecule for its potential applications in research and drug development.

References

- 1. synarchive.com [synarchive.com]

- 2. researchgate.net [researchgate.net]

- 3. hmdb.ca [hmdb.ca]

- 4. Showing Compound 4,6-Dihydroxyquinoline (FDB023301) - FooDB [foodb.ca]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Hydroxyquinoline(611-36-9) IR Spectrum [m.chemicalbook.com]

- 11. 4-Hydroxyquinoline(611-36-9) 13C NMR spectrum [chemicalbook.com]

- 12. jptcp.com [jptcp.com]

- 13. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4,6-Dihydroxyquinoline | C9H7NO2 | CID 440738 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Natural Occurrence and Biological Sourcing of 4,6-Dihydroxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence and biological sources of 4,6-dihydroxyquinoline. While not commonly isolated from plants or microorganisms as a secondary metabolite, this quinoline derivative is a significant product of tryptophan metabolism in a wide range of organisms, from bacteria to humans. This document details its biosynthetic pathway, methods for its extraction and purification from biological matrices, and analytical techniques for its characterization. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

4,6-Dihydroxyquinoline, also known as quinoline-4,6-diol, is a heterocyclic organic compound belonging to the hydroxyquinolone class.[1] Its chemical structure consists of a quinoline core substituted with hydroxyl groups at the 4 and 6 positions. While the broader quinoline alkaloid family is well-known for its presence in various plant species, 4,6-dihydroxyquinoline is primarily recognized as an endogenous metabolite. It is formed through the kynurenine pathway of tryptophan metabolism and has been detected in various biological fluids and tissues.[2][3] Understanding the biological sourcing of this compound is crucial for researchers investigating its physiological roles and potential therapeutic applications.

Biological Sources and Natural Occurrence

4,6-Dihydroxyquinoline is found across diverse biological systems as a product of tryptophan metabolism. Its presence has been confirmed in mammals, including humans and mice, where it is considered a human metabolite.[3]

Table 1: Documented Biological Occurrences of 4,6-Dihydroxyquinoline

| Biological Source Category | Specific Source | Level of Evidence | Reference |

| Mammalian Metabolite | Human | Detected in biological fluids | [3] |

| Mouse | Identified as a metabolite | [3] | |

| Food Sources (Animal) | Anatidae (Ducks, Geese, Swans) | Detected (unquantified) | |

| Chickens (Gallus gallus) | Detected (unquantified) | ||

| Domestic Pigs (Sus scrofa domestica) | Detected (unquantified) |

While its presence in plants and microorganisms as a primary or secondary metabolite that can be extracted in significant quantities is not well-documented, its universal role in the tryptophan metabolic pathway suggests its potential for widespread, albeit low-level, natural occurrence.

Biosynthesis of 4,6-Dihydroxyquinoline

The primary biological source of 4,6-dihydroxyquinoline is the metabolism of the essential amino acid L-tryptophan. Specifically, it is a downstream product of the kynurenine pathway.

The biosynthesis initiates with the conversion of L-tryptophan to N'-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). Subsequent enzymatic steps lead to the formation of various intermediates. 4,6-Dihydroxyquinoline arises from the metabolism of 5-hydroxytryptophan, which is converted to 5-hydroxykynurenamine and then, through the action of a monoamine oxidase, to 4,6-dihydroxyquinoline.[3]

Biosynthesis of 4,6-dihydroxyquinoline from L-tryptophan.

Experimental Protocols

Given that 4,6-dihydroxyquinoline is primarily sourced from biological fluids and tissues as a metabolite, the following protocols are adapted from general methods for the extraction and purification of alkaloids and tryptophan metabolites.

Extraction of 4,6-Dihydroxyquinoline from Biological Fluids (e.g., Plasma, Urine)

This protocol outlines a general procedure for the extraction of tryptophan metabolites, including 4,6-dihydroxyquinoline, from biological fluids.

Materials:

-

Biological fluid sample (e.g., plasma, urine)

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Acetonitrile

-

Water (HPLC grade)

-

Centrifuge

-

Vortex mixer

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Protein Precipitation: To 1 mL of the biological fluid sample, add 100 µL of cold PCA or TCA to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elution: Elute the tryptophan metabolites, including 4,6-dihydroxyquinoline, with 5 mL of methanol.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for HPLC analysis).

Workflow for the extraction of 4,6-dihydroxyquinoline.

Purification by High-Performance Liquid Chromatography (HPLC)

Further purification of the extracted 4,6-dihydroxyquinoline can be achieved using reversed-phase HPLC.

Instrumentation and Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid) is a common starting point.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength determined by the UV spectrum of 4,6-dihydroxyquinoline (a preliminary scan is recommended).

-

Injection Volume: 20 µL

Procedure:

-

Sample Preparation: Dissolve the reconstituted extract in the initial mobile phase.

-

Injection: Inject the sample onto the HPLC system.

-

Fraction Collection: Collect the fraction corresponding to the retention time of 4,6-dihydroxyquinoline.

-

Purity Analysis: Re-inject the collected fraction to assess its purity.

Characterization

The identity and purity of the isolated 4,6-dihydroxyquinoline should be confirmed by spectroscopic methods.

Table 2: Analytical Methods for Characterization

| Method | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation pattern | A molecular ion peak corresponding to the mass of 4,6-dihydroxyquinoline (C₉H₇NO₂) and a characteristic fragmentation pattern. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | ¹H and ¹³C NMR spectra consistent with the structure of 4,6-dihydroxyquinoline. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Determination of maximum absorbance | A UV-Vis spectrum with characteristic absorbance maxima. |

Quantitative Data

Quantitative data on the concentration of 4,6-dihydroxyquinoline in various biological sources is limited. The table below summarizes available information, which is primarily from metabolomic studies.

Table 3: Reported Concentrations of 4,6-Dihydroxyquinoline

| Biological Matrix | Organism | Concentration Range | Analytical Method | Reference |

| Human Feces | Human | Detected (not quantified) | Not specified | |

| Various Animal Tissues | Multiple | Detected (not quantified) | Not specified |

Further research is needed to establish precise quantitative levels in various biological systems.

Conclusion

4,6-Dihydroxyquinoline is a naturally occurring compound primarily sourced from the biological metabolism of tryptophan. While its isolation from plant or microbial sources for large-scale production is not currently established, its consistent presence as a metabolite makes it an interesting target for biomedical research. The experimental protocols outlined in this guide provide a framework for the extraction, purification, and characterization of 4,6-dihydroxyquinoline from biological samples, enabling further investigation into its physiological functions and potential as a biomarker or therapeutic agent. The continued development of sensitive analytical techniques will be crucial for quantifying its presence in diverse biological matrices and elucidating its role in health and disease.

References

4,6-Dihydroxyquinoline as a Human Metabolite: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Situating 4,6-Dihydroxyquinoline within the Landscape of Human Metabolism

In the intricate web of human metabolic pathways, the journey of the essential amino acid L-tryptophan is of paramount importance, branching into several cascades that produce a host of bioactive molecules. While the serotonin and melatonin pathways are widely recognized, the kynurenine pathway, which accounts for over 95% of tryptophan degradation, represents a critical axis in cellular function, immune response, and neuropathology.[1][2] It is within a specialized branch of this complex network, originating from 5-hydroxytryptophan, that we identify the endogenous metabolite 4,6-dihydroxyquinoline.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the metabolic origins, biological significance, and analytical considerations for 4,6-dihydroxyquinoline. While this metabolite is less characterized than its kynurenine pathway cousins like kynurenic acid and quinolinic acid, its structural similarity to other bioactive quinolines warrants a thorough examination of its potential role in human health and disease.[1][2] This document will elucidate its biosynthetic pathway, explore its potential biological activities based on related structures, provide detailed protocols for its analysis, and discuss its relevance in the context of drug discovery and development.

Metabolic Genesis: The Biosynthetic Pathway of 4,6-Dihydroxyquinoline

4,6-Dihydroxyquinoline is not a product of the primary kynurenine pathway but rather emerges from the metabolism of 5-hydroxytryptophan, the immediate precursor to serotonin.[3] The formation of 4,6-dihydroxyquinoline involves a multi-step enzymatic process that diverts 5-hydroxytryptophan away from serotonin synthesis.

The initial and rate-limiting step is the cleavage of the indole ring of 5-hydroxytryptophan by the enzyme indoleamine 2,3-dioxygenase (IDO), forming 5-hydroxykynurenine.[4] This is analogous to the conversion of tryptophan to kynurenine in the main kynurenine pathway. Subsequently, 5-hydroxykynurenine is deaminated by monoamine oxidase (MAO) to yield 5-hydroxykynurenamine.[3] The final step is the intramolecular cyclization of 5-hydroxykynurenamine to form the stable 4,6-dihydroxyquinoline ring structure.[4] While the specific enzyme catalyzing this cyclization has not been definitively characterized in humans, it is a key transformation in the formation of this metabolite.[5][6]

The existence of this pathway highlights a metabolic crosstalk between the serotonin and kynurenine pathways, where inflammatory conditions that upregulate IDO could potentially shunt 5-hydroxytryptophan towards 4,6-dihydroxyquinoline production, thereby influencing serotonin availability.

Caption: Biosynthetic pathway of 4,6-dihydroxyquinoline from 5-hydroxytryptophan.

Biological Activity and Toxicological Profile: An Area of Emerging Research

Direct studies on the biological activity and toxicology of 4,6-dihydroxyquinoline are limited. However, its structural motifs, specifically the dihydroxyquinoline core, are present in numerous compounds with known biological effects, allowing for informed hypotheses.

Potential Biological Activities:

-

Neuroactivity: Many metabolites of the kynurenine pathway are neuroactive, with some being neuroprotective (e.g., kynurenic acid) and others neurotoxic (e.g., quinolinic acid).[1][2] Given its origin, 4,6-dihydroxyquinoline may possess neuromodulatory properties. Further research is needed to investigate its potential effects on neuronal receptors and signaling pathways.[7]

-

Anticancer and Cytotoxic Effects: Various synthetic and natural dihydroxyquinoline derivatives have demonstrated cytotoxic activity against human cancer cell lines.[8][9][10] For example, nitroxoline, an 8-hydroxyquinoline derivative, has shown cytotoxicity against several cancer cell lines.[10] The potential for 4,6-dihydroxyquinoline to exhibit similar properties warrants investigation.[11][12]

Toxicological Considerations:

The toxicological profile of 4,6-dihydroxyquinoline has not been specifically determined. However, quinoline itself is a known hepatocarcinogen in rodents. The toxicity of quinoline derivatives can vary significantly based on the nature and position of substituents. Therefore, dedicated toxicological studies are necessary to ascertain the safety profile of 4,6-dihydroxyquinoline.

| Compound Class | Reported Biological Activities | Reference |

| Kynurenine Pathway Metabolites | Neuroprotection, Neurotoxicity, Immune modulation | [1][2] |

| Dihydroxyquinoline Derivatives | Cytotoxicity against cancer cell lines | [8][9][10] |

| 8-Hydroxyquinoline Derivatives | Anticancer, Antimicrobial | [10][12][13] |

Analytical Methodologies: A Guide to Detection and Quantification

The accurate quantification of 4,6-dihydroxyquinoline in biological matrices is essential for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity, selectivity, and specificity.[3][14][15]

Synthesis of Analytical Standard

A crucial prerequisite for accurate quantification is the availability of a pure analytical standard. 4,6-Dihydroxyquinoline can be synthesized through various organic chemistry routes, often involving the cyclization of appropriately substituted aniline derivatives.[16][17] One common approach is the dehydrogenation of a 4-keto-1,2,3,4-tetrahydroquinoline precursor.[17] The identity and purity of the synthesized standard must be rigorously confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Sample Preparation from Biological Matrices

The goal of sample preparation is to extract 4,6-dihydroxyquinoline from the complex biological matrix (e.g., plasma, urine) and remove interfering substances like proteins and lipids.

Protocol for Protein Precipitation (for Plasma/Serum):

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled 4,6-dihydroxyquinoline).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[14][18]

Protocol for Urine Sample Preparation:

-

Thaw frozen urine samples and centrifuge at 5,000 x g for 10 minutes to remove particulate matter.

-

Dilute 50 µL of the urine sample with 450 µL of mobile phase A containing the internal standard.

-

Vortex and directly inject into the LC-MS/MS system or perform solid-phase extraction for further cleanup if necessary.[19]

Caption: General workflow for the analysis of 4,6-dihydroxyquinoline.

LC-MS/MS Method Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommendation |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters:

| Parameter | Recommendation |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 162.05 (for [M+H]⁺) |

| Product Ions (Q3) | To be determined by infusion of the standard. Likely fragments would involve loss of CO, HCN, or cleavage of the dihydroxy-substituted ring. |

| Collision Energy | Optimize for each transition |

| Dwell Time | 100 ms |

Predicted Mass Fragmentation:

Based on the structure of 4,6-dihydroxyquinoline (C9H7NO2, Exact Mass: 161.0477), the protonated molecule [M+H]⁺ will have an m/z of 162.0550.[3] Collision-induced dissociation would likely lead to characteristic neutral losses. A plausible fragmentation pattern would involve the loss of carbon monoxide (CO) from the quinolone ring, a common fragmentation for such structures.[20][21]

Caption: Predicted mass fragmentation of protonated 4,6-dihydroxyquinoline.

Method Validation

A robust analytical method requires thorough validation according to regulatory guidelines. Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

-

Linearity and Range: Establishing a linear relationship between concentration and response over a defined range.

-

Accuracy and Precision: Determining the closeness of measured values to the true value and the reproducibility of measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

-

Matrix Effects: Assessing the impact of the biological matrix on ionization efficiency.

-

Recovery: The efficiency of the extraction process.

-

Stability: Evaluating the stability of the analyte in the biological matrix under various storage conditions.[5]

Implications for Drug Development and Future Directions

The study of 4,6-dihydroxyquinoline holds several implications for drug development professionals:

-

Biomarker Discovery: As a metabolite of the tryptophan/kynurenine pathway, its levels may be altered in diseases with an inflammatory or neurodegenerative component. Quantifying 4,6-dihydroxyquinoline could provide a novel biomarker for disease diagnosis or progression.

-

Drug Metabolism and Pharmacokinetics (DMPK): For drugs that are structurally related to quinoline or that modulate tryptophan metabolism, assessing their impact on 4,6-dihydroxyquinoline levels could provide insights into their mechanism of action and potential off-target effects.

-

Lead Compound Inspiration: The dihydroxyquinoline scaffold could serve as a starting point for the design of novel therapeutic agents, particularly in the areas of neuropharmacology and oncology.

Future research should focus on:

-

Elucidating the specific enzyme(s) responsible for the cyclization of 5-hydroxykynurenamine.

-

Conducting in vitro and in vivo studies to characterize the biological activities and toxicological profile of 4,6-dihydroxyquinoline.

-

Developing and validating sensitive analytical methods to quantify its endogenous levels in large patient cohorts to establish its clinical relevance.

Conclusion

4,6-Dihydroxyquinoline is an intriguing human metabolite positioned at the intersection of the critical serotonin and kynurenine pathways. While our understanding of its specific biological role is still in its infancy, its metabolic origin and structural features suggest it may be a significant player in human health and disease. This technical guide provides a foundational framework for researchers to explore this promising molecule, from its biosynthesis to its analytical quantification. By applying the principles and protocols outlined herein, the scientific community can begin to unravel the functions of 4,6-dihydroxyquinoline and its potential as a biomarker and therapeutic target.

References

- 1. mdpi.com [mdpi.com]

- 2. opendata.uni-halle.de [opendata.uni-halle.de]

- 3. 4,6-Dihydroxyquinoline | C9H7NO2 | CID 440738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Formation of 5-hydroxykynurenine and 5-hydroxykynurenamine from 5-hydroxytryptophan in rabbit small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Enzymatic Complexity Generation: Cyclization Reactions. | Semantic Scholar [semanticscholar.org]

- 7. Assessment of luteolin (3',4',5,7-tetrahydroxyflavone) neuropharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Nitroxoline - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. 1β-Hydroxydeoxycholic Acid as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dietary Kynurenine Pathway Metabolites—Source, Fate, and Chromatographic Determinations [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-Dihydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dihydroxyquinoline. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data, analysis of its likely tautomeric form, generalized experimental protocols for spectroscopic analysis, and a typical workflow for characterization. This guide is intended to serve as a foundational resource for researchers working with quinoline derivatives.

Introduction

4,6-Dihydroxyquinoline is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Accurate spectroscopic characterization is fundamental to confirming its molecular structure and purity. This guide addresses the available spectroscopic information for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A critical aspect of the chemistry of hydroxyquinolines is their existence in tautomeric forms. It is highly probable that 4,6-dihydroxyquinoline predominantly exists as its keto-enol tautomer, 6-hydroxy-1H-quinolin-4-one . This structural consideration is essential for the interpretation of its spectroscopic data.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For 4,6-dihydroxyquinoline (C₉H₇NO₂), the predicted monoisotopic mass is 161.0477 g/mol .

Table 1: Predicted Mass Spectrometry Data for 4,6-Dihydroxyquinoline

| Adduct | Predicted m/z |

| [M+H]⁺ | 162.0550 |

| [M+Na]⁺ | 184.0369 |

| [M-H]⁻ | 160.0404 |

| [M+NH₄]⁺ | 179.0815 |

| [M+K]⁺ | 200.0108 |

| [M+H-H₂O]⁺ | 144.0449 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Predicted NMR data for the likely tautomer, 6-hydroxy-1H-quinolin-4-one, is presented below. These are computational estimations and should be confirmed with experimental data.

Table 2: Predicted ¹H NMR Data for 6-hydroxy-1H-quinolin-4-one

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | ~7.8 | d |

| H3 | ~6.2 | d |

| H5 | ~7.5 | d |

| H7 | ~7.0 | dd |

| H8 | ~7.2 | d |

| 6-OH | ~9.5 | s (broad) |

| 1-NH | ~11.8 | s (broad) |

Note: Predicted shifts are highly dependent on the solvent and computational method used. Exchangeable protons (OH, NH) may have broad signals or may not be observed depending on the solvent.

Table 3: Predicted ¹³C NMR Data for 6-hydroxy-1H-quinolin-4-one

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~140 |

| C3 | ~110 |

| C4 | ~175 |

| C4a | ~125 |

| C5 | ~122 |

| C6 | ~155 |

| C7 | ~118 |

| C8 | ~115 |

| C8a | ~135 |

Note: The C4 carbon is expected to have a chemical shift characteristic of a carbonyl group (>170 ppm) in the keto-enol tautomer.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 6-hydroxy-1H-quinolin-4-one is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Absorption Bands for 6-hydroxy-1H-quinolin-4-one

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch (phenol) | 3200-3600 | Broad |

| N-H stretch (lactam) | 3100-3300 | Broad |

| C-H stretch (aromatic) | 3000-3100 | Sharp |

| C=O stretch (lactam) | 1640-1680 | Strong, sharp |

| C=C stretch (aromatic) | 1450-1600 | Multiple bands |

| C-O stretch (phenol) | 1200-1260 | Strong |

| C-H out-of-plane bend | 750-900 | Dependent on substitution pattern |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinoline derivatives like 4,6-dihydroxyquinoline.

Synthesis of 6-hydroxy-1H-quinolin-4-one

A plausible synthetic route to obtain 6-hydroxy-1H-quinolin-4-one involves the cyclization of an appropriate aniline derivative. One general approach is the Gould-Jacobs reaction, starting from an aminophenol and a malonic acid derivative.[1]

General Procedure:

-

React 4-aminophenol with diethyl ethoxymethylenemalonate to form an intermediate enamine.

-

Heat the enamine intermediate in a high-boiling point solvent (e.g., diphenyl ether) to induce thermal cyclization.

-

Saponify the resulting ester with a base (e.g., NaOH).

-

Acidify the reaction mixture to precipitate the carboxylic acid intermediate.

-

Decarboxylate the carboxylic acid by heating to yield the final product, 6-hydroxy-1H-quinolin-4-one.

-

Purify the product by recrystallization or column chromatography.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for polar compounds with exchangeable protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube. An internal standard (e.g., TMS) can be added for precise chemical shift referencing.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is typically used. Key parameters to consider are the number of scans (e.g., 16-64), relaxation delay (e.g., 1-2 seconds), and spectral width (e.g., 0-12 ppm).

-

¹³C NMR: A proton-decoupled pulse sequence is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. The spectral width is typically set to 0-200 ppm.

IR Spectroscopy

Sample Preparation (ATR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the spectrum over a typical range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal before scanning the sample.

-

The number of scans can be adjusted to improve the signal-to-noise ratio (e.g., 16-32 scans).

Mass Spectrometry

Sample Preparation (LC-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Transfer the filtered solution to an appropriate autosampler vial.

Data Acquisition:

-

The sample is introduced into the mass spectrometer via a liquid chromatography system.

-

Electrospray ionization (ESI) is a common ionization technique for this type of molecule and can be run in both positive and negative ion modes to observe different adducts.

-

Acquire data over a mass range that includes the expected molecular ion and potential fragments.

Workflow and Logical Relationships

The following diagrams illustrate the logical flow of compound characterization and the tautomeric relationship of 4,6-dihydroxyquinoline.

Caption: Tautomeric equilibrium of 4,6-dihydroxyquinoline.

Caption: General experimental workflow for spectroscopic characterization.

References

Tautomerism in 4,6-dihydroxyquinoline and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 4,6-dihydroxyquinoline and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical consideration in drug discovery and development, as the predominant tautomeric form of a molecule dictates its physicochemical properties, biological activity, and metabolic fate. In the context of 4,6-dihydroxyquinoline, the keto-enol tautomerism is of primary significance. This guide will delve into the structural aspects of the tautomers, the factors influencing their equilibrium, detailed experimental and computational methodologies for their characterization, and their implications in medicinal chemistry, particularly as inhibitors of the PI3K/Akt signaling pathway.

Introduction to Tautomerism in 4,6-Dihydroxyquinoline

4,6-Dihydroxyquinoline can exist in several tautomeric forms, primarily through keto-enol tautomerization. The main equilibrium is between the dihydroxy (enol-enol) form and various keto-enol and diketo forms. The IUPAC name for 4,6-dihydroxyquinoline is often cited as 6-hydroxy-1H-quinolin-4-one, indicating a general acceptance of a keto-enol tautomer as a stable form.[1] The relative stability of these tautomers is influenced by a variety of factors, including the solvent, temperature, pH, and the presence of substituents on the quinoline ring. For many hydroxyquinolines, the keto form is the major tautomeric structure in the ground, excited singlet, and triplet states in neutral solutions.[2]

The biological significance of 4,6-dihydroxyquinoline derivatives has been highlighted in recent research, with a particular focus on their potential as anticancer agents. Specifically, derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamides have been synthesized and identified as potential inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in the PI3K/Akt signaling pathway which is often dysregulated in cancer.

Tautomeric Forms of 4,6-Dihydroxyquinoline

The principal tautomeric forms of 4,6-dihydroxyquinoline are depicted below. The equilibrium between these forms is dynamic and the predominant species can vary based on environmental conditions.

Caption: Tautomeric forms of 4,6-dihydroxyquinoline.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several factors:

-

Solvent Polarity and Hydrogen Bonding: Polar solvents tend to favor the more polar tautomer. Solvents capable of hydrogen bonding can stabilize both the keto (as a hydrogen bond acceptor) and enol (as a hydrogen bond donor) forms to different extents, thereby shifting the equilibrium.

-

Temperature: The tautomeric ratio is temperature-dependent, and changes in temperature can shift the equilibrium towards the tautomer with the higher enthalpy.

-

pH: The ionization state of the molecule, which is dependent on the pH of the solution, can significantly influence the predominant tautomeric form.

-

Substituent Effects: The electronic nature of substituents on the quinoline ring can alter the relative stabilities of the tautomers. Electron-withdrawing or electron-donating groups can modulate the acidity of the protons involved in the tautomerization.

Quantitative Analysis of Tautomerism

pKa Values

The pKa values of the individual tautomers are crucial for understanding the tautomeric equilibrium in different pH environments. Although experimental pKa values for 4,6-dihydroxyquinoline tautomers are not documented in readily accessible literature, computational methods can be employed for their prediction. Various software packages and theoretical approaches are available for pKa prediction, which can be a valuable tool in the absence of experimental data.[3][4]

Experimental Protocols for Tautomerism Analysis

A combination of spectroscopic and computational methods is typically employed to study tautomeric equilibria.

General Experimental Workflow

Caption: General experimental workflow for tautomer analysis.

Synthesis of 4-Hydroxyquinolines

Several methods are available for the synthesis of the 4-hydroxyquinoline scaffold. The Conrad-Limpach and Gould-Jacobs reactions are classical methods that remain widely used.

-

Conrad-Limpach Reaction: This involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.

-

Gould-Jacobs Reaction: This method utilizes the reaction of an aniline with ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.[5]

Protocol for a Gould-Jacobs type synthesis (General):

-

React the appropriately substituted aniline (e.g., 4-aminoresorcinol for 4,6-dihydroxyquinoline) with diethyl (ethoxymethylene)malonate. This is typically done by heating the reactants, either neat or in a high-boiling solvent.

-

The resulting anilinomethylenemalonate is then cyclized by heating at high temperatures (e.g., 240-260 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A.

-

The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then saponified with aqueous alkali.

-

Subsequent acidification and heating will effect decarboxylation to yield the desired 4-hydroxyquinoline.

Spectroscopic Characterization

5.3.1. UV/Vis Spectroscopy

-

Objective: To differentiate and quantify the tautomers in solution based on their distinct absorption spectra.

-

Methodology:

-

Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in solvents of varying polarities.

-

Record the absorption spectra over a suitable wavelength range (e.g., 200-500 nm).

-

Analyze the spectra for the presence of different absorption bands corresponding to the different tautomers. Deconvolution of overlapping bands can be used to estimate the relative concentrations of the tautomers.

-

5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To identify the predominant tautomer and quantify the tautomeric ratio in solution.

-

Methodology:

-

Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, methanol-d₄).

-